molecular formula C21H20N2O2 B5315406 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Katalognummer B5315406
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: SCUXXQIMYSYDJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as JNJ-31020028, is a novel small molecule compound that has been synthesized for its potential therapeutic applications. The compound has been found to exhibit potent and selective inhibition of the human dopamine D2 receptor, which is a key target for the treatment of various neuropsychiatric disorders.

Wirkmechanismus

4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide acts as a competitive antagonist of the human dopamine D2 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of this receptor, 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide reduces the activity of dopamine signaling pathways, which are involved in the regulation of mood, cognition, and reward. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been found to exhibit potent and selective inhibition of the human dopamine D2 receptor, with an affinity that is comparable to that of other antipsychotic drugs. In preclinical studies, 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction. However, the compound has also been found to have some off-target effects on other neurotransmitter systems, such as the serotonin and adrenergic systems, which may limit its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively characterized in preclinical studies. However, there are also some limitations to its use in lab experiments. The compound has some off-target effects on other neurotransmitter systems, which may confound the interpretation of results. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. First, it will be important to further characterize the compound's pharmacological profile, including its selectivity for the dopamine D2 receptor and its off-target effects on other neurotransmitter systems. Second, it will be important to test the compound's safety and efficacy in clinical trials, particularly in patients with neuropsychiatric disorders. Third, it will be important to investigate the potential of 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide for use in combination with other drugs, such as antidepressants or antipsychotics, to improve their efficacy and reduce their side effects. Finally, it will be important to investigate the potential of 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide for use in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder.

Synthesemethoden

The synthesis of 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-bromo-2-methoxyacetophenone with 4-pyridinemethanol to form 4-(4-pyridinylmethyl)-2-methoxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoic acid to form 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and addiction. The compound has been found to exhibit potent and selective inhibition of the human dopamine D2 receptor, which is a key target for the treatment of these disorders. In preclinical studies, 4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-13-18(5-8-20(15)25-2)21(24)23-19-6-3-16(4-7-19)14-17-9-11-22-12-10-17/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUXXQIMYSYDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.